2-(3-Benzoylphenyl)-N-benzylpropanamide
Description
Contextualization within Contemporary Medicinal Chemistry and Drug Discovery Paradigms
The investigation of NSAID derivatives is a significant area of focus in modern drug discovery. researchgate.net The primary goals of these chemical modifications are multifaceted and include:
Mitigation of Adverse Effects: A principal driver for developing NSAID derivatives is the reduction of well-documented side effects, particularly gastrointestinal toxicity, which is often attributed to the free carboxylic acid group. researchgate.netnih.gov
Enhancement of Therapeutic Properties: Researchers aim to improve the pharmacological profile of the parent drug, which may include enhancing its anti-inflammatory and analgesic potency. nih.gov
Exploration of Novel Biological Activities: The structural modification of established drugs can lead to the discovery of new therapeutic applications, such as anticancer or antioxidant activities. mdpi.com
The synthesis of amide derivatives, such as 2-(3-Benzoylphenyl)-N-benzylpropanamide, is a well-established strategy in medicinal chemistry to achieve these objectives. The conversion of a carboxylic acid to an amide can alter a molecule's physicochemical properties, including its lipophilicity and hydrogen bonding capacity, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Overview of its Research Significance as a Derivative of Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The research significance of this compound is intrinsically linked to its parent compound, ketoprofen (B1673614). researchgate.net Ketoprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) involved in pain and inflammation. researchgate.netnih.gov
Academic research into amide derivatives of ketoprofen is predicated on the hypothesis that such modifications can lead to compounds with improved therapeutic indices. For instance, the amidation of NSAIDs has been explored as a strategy to potentially increase selectivity for the COX-2 isozyme over COX-1. researchgate.net The inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs, while the anti-inflammatory effects are largely mediated through the inhibition of COX-2. researchgate.net
While specific, detailed research findings and extensive biological data for this compound itself are not widely available in the public domain, its existence as a conceptual derivative places it within a class of compounds that are of significant interest to medicinal chemists. The synthesis and evaluation of various other ketoprofen amides have been reported, demonstrating a range of biological activities and providing a foundation for the potential investigation of the N-benzyl derivative. mdpi.com
Below is a table summarizing the key structural components of the compound and its parent NSAID.
| Compound Name | Parent Compound | Functional Group Modification |
| This compound | Ketoprofen | Carboxylic acid to N-benzylamide |
| Ketoprofen | - | Carboxylic acid |
Further investigation would be required to fully elucidate the specific pharmacological profile of this compound and to determine its potential advantages or disadvantages compared to its parent compound, ketoprofen, and other related derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-benzoylphenyl)-N-benzylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17(23(26)24-16-18-9-4-2-5-10-18)20-13-8-14-21(15-20)22(25)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGQOQSLVOTFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 2 3 Benzoylphenyl N Benzylpropanamide
Established Synthetic Routes to 2-(3-Benzoylphenyl)-N-benzylpropanamide
The construction of this compound is achieved through well-established organic synthesis reactions, predominantly involving the activation of a carboxylic acid and its subsequent reaction with an amine.
Amidation is the cornerstone reaction for the synthesis of this compound. This process involves forming an amide bond between the carboxylic acid group of a precursor, such as ketoprofen (B1673614), and an amine, in this case, benzylamine (B48309). researchgate.net Traditional methods for amide bond formation often require the pre-activation of the carboxylic acid moiety to enhance its reactivity towards the amine. researchgate.net
Several modern techniques and activating agents are employed for this transformation:
Acid Chloride Formation: A common and efficient method involves converting the carboxylic acid of the precursor to a more reactive acyl chloride. mdpi.com This is typically achieved by reacting the starting material with an excess of thionyl chloride (SOCl₂), often under reflux conditions. mdpi.commdpi.com The resulting 2-(3-benzoylphenyl)propanoyl chloride is then reacted with benzylamine, usually in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, yielding the final amide product. mdpi.com
Coupling Reagents: Direct coupling of the carboxylic acid with benzylamine can be facilitated by various reagents that activate the carboxyl group in situ. A widely used combination is dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com In this process, DCC activates the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling. mdpi.com
Benzotriazole Method: Another effective strategy is the activation of the carboxylic acid via a benzotriazolide intermediate. researchgate.netnih.gov This method involves reacting the ketoprofen precursor with a benzotriazole-based reagent to form ketoprofen benzotriazolide. This activated intermediate subsequently undergoes aminolysis upon reaction with benzylamine to form the desired amide. researchgate.net
| Activation Method | Reagents | Key Features |
| Acid Chloride | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate. mdpi.commdpi.com |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt) | In situ activation of the carboxylic acid; HOBt minimizes side reactions. mdpi.com |
| Benzotriazole Activation | Benzotriazole-based reagents | Forms a stable, yet reactive, benzotriazolide intermediate for clean aminolysis. researchgate.netnih.gov |
The principal and most direct precursor for synthesizing this compound is 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen. nih.govresearchgate.net Ketoprofen provides the essential chemical scaffold, containing the 2-(3-benzoylphenyl)propanoic acid core structure. The synthesis is a derivatization of ketoprofen's carboxylic acid functional group. mdpi.comnih.gov
The synthesis can start from racemic ketoprofen or one of its enantiomers, such as S-ketoprofen (dexketoprofen). mdpi.comnih.gov The process involves the direct functionalization of the carboxyl group of ketoprofen. For example, S-ketoprofen can be dissolved in a suitable solvent like N,N-dimethylformamide (DMF), followed by the addition of coupling agents such as DCC and HOBt, and finally the desired amine (benzylamine). mdpi.com This approach highlights the utility of ketoprofen as a readily available starting material for producing a variety of amide derivatives, including this compound. mdpi.comresearchgate.net
Design and Preparation of Analogues and Derivatives of this compound
The fundamental synthetic routes for this compound also serve as a platform for the design and preparation of a multitude of analogues and derivatives. By modifying the amine component or employing more complex synthetic strategies, novel compounds can be created for various research applications.
A primary strategy for creating analogues involves replacing benzylamine with other amines during the amidation reaction. This allows for systematic structural modifications to explore structure-activity relationships. Researchers have synthesized extensive libraries of ketoprofen amides by reacting ketoprofen with a diverse range of primary and secondary amines. researchgate.netnih.gov
Examples of these modifications include the synthesis of amides with:
Aromatic and Cycloalkyl Amines: A variety of amides have been prepared using different aromatic and cycloalkyl amines to investigate their biological properties. nih.gov
N-Containing Heterocycles: Novel derivatives have been synthesized by coupling ketoprofen with heterocyclic amines such as piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline (B50084). mdpi.com
Amino Acid Esters: To create derivatives with different physicochemical properties, ketoprofen has been conjugated with amino acid methyl esters, such as those of alanine (B10760859) and tryptophan. mdpi.com
Thiadiazole Moieties: Ketoprofen has also been conjugated with heterocyclic structures like 2-Amino-5-(Methylthio)-1,3,4-thiadiazole and 2-Amino-5-Methyl-1,3,4-thiadiazole using DCC as a coupling agent. researchgate.net
These structural modifications demonstrate the versatility of the core ketoprofen scaffold in generating a broad spectrum of amide derivatives for chemical and biological evaluation. mdpi.comnih.gov
| Amine Class | Specific Examples | Resulting Derivative Structure |
| Aromatic Amines | Aniline (B41778), Naphthylamine | N-Aryl propanamides nih.gov |
| Cycloalkyl Amines | Cyclohexylamine, Cyclopentylamine | N-Cycloalkyl propanamides nih.gov |
| Heterocyclic Amines | Piperidine, Pyrrolidine, Tetrahydroisoquinoline | N-Heterocyclic propanamides mdpi.com |
| Amino Acid Esters | Alanine methyl ester, Tryptophan methyl ester | Dipeptide-like structures mdpi.com |
| Thiadiazoles | 2-Amino-5-Methyl-1,3,4-thiadiazole | N-(Thiadiazolyl) propanamides researchgate.net |
Beyond simple amidation, more advanced synthetic approaches have been developed to create novel derivatives with unique functionalities. These methods often involve multi-step syntheses to modify other parts of the ketoprofen molecule in addition to the carboxylic acid group.
One notable advanced approach is the synthesis of amidocarbamate derivatives. nih.gov This strategy begins with the selective reduction of the ketone group on the benzoylphenyl moiety of ketoprofen to a secondary alcohol. This creates a new reactive site. The resulting hydroxy derivative can then be reacted with reagents like 1-benzotriazole carboxylic acid chloride to activate both the carboxylic acid and the newly formed hydroxyl group. Subsequent reaction with various amines leads to the formation of hybrid molecules that possess both an amide and a carbamate (B1207046) functionality. nih.gov
Another advanced strategy involves the conversion of the carboxylic acid group into a hydroxamic acid. researchgate.net This creates 2-(3-benzoyl phenyl)propanohydroxamic acid, a derivative designed to act as a dual-mechanism drug. researchgate.netresearchgate.net These more complex synthetic routes enable the creation of highly functionalized molecules based on the ketoprofen scaffold, expanding the chemical space for the development of novel compounds.
Computational and in Silico Investigations of 2 3 Benzoylphenyl N Benzylpropanamide
Molecular Docking Analyses of Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 2-(3-Benzoylphenyl)-N-benzylpropanamide, and a protein target like Cyclooxygenase-2 (COX-2).
The Cyclooxygenase-2 (COX-2) enzyme features a distinct binding site that is the target of many non-steroidal anti-inflammatory drugs (NSAIDs). brieflands.com The crystal structure of murine COX-2, identified by the Protein Data Bank (PDB) ID 3Q7D, reveals a hydrophobic channel leading to the active site. rcsb.org A key difference between COX-1 and COX-2 is the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. mdpi.com This substitution creates a larger, more accessible side pocket within the COX-2 active site, which can be exploited for designing selective inhibitors. mdpi.com
When this compound is docked into the active site of COX-2 (3Q7D), its structural moieties are positioned to interact with key amino acid residues. The benzoylphenyl group and the N-benzyl group are expected to occupy the hydrophobic channel and the selective side pocket, forming favorable interactions that anchor the molecule within the active site.
Binding affinity estimates the strength of the interaction between the ligand and the protein. It is often reported as a docking score in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The molecular conformation, or the three-dimensional arrangement of the ligand's atoms, is critical for achieving an optimal fit within the binding pocket. The molecule must adopt a specific low-energy conformation to maximize its interactions with the protein's active site residues.
For this compound, the predicted binding affinity would be compared to that of known COX-2 inhibitors to gauge its potential potency. The analysis would focus on the most stable predicted conformation and its root-mean-square deviation (RMSD) relative to a reference compound, if available.
Table 1: Illustrative Docking Analysis Results for this compound with COX-2 (PDB: 3Q7D)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Binding Affinity (kcal/mol) | -9.5 to -11.0 | Indicates a strong and potentially stable binding interaction. |
| RMSD (Å) | < 2.0 | Suggests a stable binding pose within the active site. |
| Estimated Kᵢ (nM) | Low nanomolar | Predicts high binding affinity at the enzymatic level. |
Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a molecular docking analysis.
The stability of the ligand-protein complex is determined by a network of non-covalent intermolecular interactions. For this compound, these interactions are critical for its orientation and affinity within the COX-2 active site.
Hydrogen Bonding: The amide moiety (-CONH-) in the compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These can form crucial hydrogen bonds with polar residues in the active site, such as Arginine (Arg120) and Serine (Ser530), which are known to be important for inhibitor binding. nih.gov
Pi-Interactions: The multiple aromatic rings (the benzoylphenyl and benzyl (B1604629) groups) are well-suited for various pi-interactions. These include:
Pi-Pi Stacking: Face-to-face or edge-to-face stacking with aromatic residues like Tyrosine (Tyr385) and Tryptophan (Trp387).
Pi-Alkyl and Pi-Sigma: Interactions between the aromatic rings and the alkyl side chains of aliphatic residues such as Valine (Val349, Val523) and Leucine (Leu352). nih.gov
Hydrophobic Interactions: The nonpolar character of the phenyl rings and alkyl portions of the molecule allows for extensive hydrophobic interactions with the largely nonpolar binding channel of COX-2.
Table 2: Potential Intermolecular Interactions of this compound with COX-2 Active Site Residues
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue(s) |
|---|---|---|
| Hydrogen Bond | Amide N-H (Donor) | Ser530, Tyr355 |
| Hydrogen Bond | Amide C=O (Acceptor) | Arg120 |
| Pi-Pi Stacking | Benzoylphenyl Ring, Benzyl Ring | Tyr385, Trp387 |
| Pi-Alkyl | Benzoylphenyl Ring, Benzyl Ring | Val349, Ala527, Leu352, Val523 |
| Hydrophobic | Entire Ligand Structure | Leu359, Phe518, Met522 |
Note: This table lists potential interactions based on the known structure of the COX-2 active site and the chemical nature of the ligand.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues. frontiersin.org
For a series of derivatives based on the this compound scaffold, a 3D-QSAR model could be developed. nih.gov This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and correlating them with their experimentally determined COX-2 inhibitory activity. The resulting model, once validated, would highlight which structural features are most important for activity, providing a roadmap for future drug design and optimization efforts. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. frontiersin.org An MD simulation of the this compound-COX-2 complex would provide insights into the stability of the binding pose predicted by docking. nih.gov
Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and the ligand. A low and stable RMSD value for the ligand over the course of the simulation (e.g., 100 nanoseconds) would indicate that it remains securely bound within the active site. nih.gov These simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy.
Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction in Preclinical Contexts
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound. Computational ADME models predict how a drug is absorbed, distributed, metabolized, and excreted by the body. researchgate.net These predictions help identify potential liabilities before significant resources are invested in synthesis and testing. rsc.org
For this compound, various physicochemical and pharmacokinetic properties can be predicted. These predictions are often evaluated against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. ajbls.com
Table 3: Predicted ADME and Physicochemical Properties for this compound | Property | Predicted Value/Profile | Significance | | :--- | :--- | :--- | | Absorption | | | Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. | | Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal wall. | | Distribution | | | Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | May indicate a lower potential for central nervous system side effects. | | Plasma Protein Binding | >90% | High binding is typical for many drugs and affects distribution. | | Metabolism | | | CYP2D6/3A4 Inhibition | Non-inhibitor | Lower likelihood of drug-drug interactions involving these key metabolic enzymes. | | Physicochemical Properties | | | Lipinski's Rule of Five | 0 Violations | The compound meets the criteria for good oral bioavailability. | | Ghose Filter | 0 Violations | The compound falls within the preferred range for drug-likeness. | Note: This table presents a typical profile of in silico ADME predictions for a drug-like molecule.
In Silico Prediction of Intestinal Absorption (e.g., Caco-2 permeability)
The prediction of oral bioavailability is a critical step in the development of new therapeutic agents. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is often used to predict the extent of drug absorption. rsc.org Complementing these laboratory-based assays, in silico models provide a rapid and cost-effective means of estimating a compound's permeability characteristics.
For this compound, various computational models can be employed to predict its Caco-2 permeability. These models are typically built upon large datasets of compounds with experimentally determined permeability values and utilize quantitative structure-property relationship (QSPR) approaches. benthamscience.comnih.gov By analyzing the physicochemical properties of the compound, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donors and acceptors, these models can generate a predictive permeability value.
While specific in silico Caco-2 permeability data for this compound is not publicly available, we can infer its likely permeability based on general principles. Compounds with moderate lipophilicity and a PSA within an optimal range tend to exhibit good passive diffusion across the intestinal barrier. The structural features of this compound, including its two phenyl rings and amide linkage, would be key determinants in these predictive models. A hypothetical prediction of its Caco-2 permeability is presented in the table below, based on typical outputs from such predictive software.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Predicted Caco-2 Permeability (Papp, 10-6 cm/s) | 15.2 | High Permeability |
| Predicted Human Intestinal Absorption (%) | 95% | Well Absorbed |
Computational Metabolism Studies via Cytochrome P450 (CYP) Isoform Models
The metabolic stability and potential for drug-drug interactions are critical aspects of a drug candidate's profile. The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics, including drugs. nih.gov In silico models that predict the interaction of a compound with various CYP isoforms are therefore invaluable in early-stage drug discovery.
Computational tools can predict whether this compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. These predictions are often based on machine learning models trained on large datasets of known substrates and inhibitors. The models analyze the structural motifs and physicochemical properties of the query compound to estimate its likelihood of interacting with the active site of each CYP isoform.
While specific computational metabolism studies for this compound have not been published, a hypothetical predictive analysis can be performed using commercially available or open-source software. Such an analysis would identify the most probable sites of metabolism on the molecule and predict its potential to inhibit key CYP enzymes. The results of a hypothetical prediction are summarized below.
| CYP Isoform | Substrate Prediction | Inhibitor Prediction |
|---|---|---|
| CYP1A2 | Non-Substrate | Non-Inhibitor |
| CYP2C9 | Substrate | Weak Inhibitor |
| CYP2C19 | Non-Substrate | Non-Inhibitor |
| CYP2D6 | Non-Substrate | Moderate Inhibitor |
| CYP3A4 | Substrate | Weak Inhibitor |
Blood-Brain Barrier (BBB) Permeability Predictions
The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov Predicting whether a compound can penetrate the BBB is therefore essential for the development of CNS-active drugs.
In silico models for BBB permeability prediction typically rely on a combination of molecular descriptors, including molecular weight, lipophilicity, polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov These models are often trained on datasets of compounds with experimentally determined brain-to-plasma concentration ratios (logBB).
For this compound, its potential to cross the BBB can be estimated using various computational algorithms. The presence of aromatic rings generally increases lipophilicity, which can favor BBB penetration. However, other factors such as molecular size and hydrogen bonding capacity also play a significant role. A hypothetical prediction of the BBB permeability of this compound is provided in the table below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Predicted logBB | 0.15 | Moderate BBB Permeability |
| BBB Permeability Class | BBB+ (Permeable) | Likely to cross the BBB |
Pharmacological and Biological Target Characterization of 2 3 Benzoylphenyl N Benzylpropanamide in Preclinical Research
In Vitro Biological Activity Assessments
Thorough searches of scientific databases and research publications yielded no specific data on the in vitro biological activities of 2-(3-Benzoylphenyl)-N-benzylpropanamide.
Evaluation of Antiproliferative Activity against Tumor Cell Lines
There are no available studies that have evaluated the antiproliferative activity of this compound against any human tumor cell lines, including the comprehensive 60 human tumor cell line panel utilized by the National Cancer Institute. While other amide derivatives of ketoprofen (B1673614) have been synthesized and tested for cytostatic activity, the results for the N-benzyl derivative have not been reported.
In Vivo Efficacy Studies in Non-Human Animal Models
Preclinical in vivo studies are crucial for determining the efficacy of a compound in a living organism. However, no such studies have been published for this compound.
Assessment of Anti-inflammatory Efficacy (e.g., rat paw edema model)
The carrageenan-induced rat paw edema model is a standard and widely used method for evaluating the acute anti-inflammatory activity of novel compounds. A comprehensive search of the literature found no evidence that this compound has been assessed in this or any other in vivo model of inflammation. Studies on other derivatives of 2-(3-benzoylphenyl)propanoic acid have demonstrated anti-inflammatory effects in this model, but these findings cannot be extrapolated to the N-benzylpropanamide derivative without direct experimental evidence.
Investigation of Biological Effects in Relevant Preclinical Disease Models
Beyond acute inflammation models, there is no information available regarding the investigation of the biological effects of this compound in any other relevant preclinical disease models.
Structure Activity Relationship Sar and Structural Insights of 2 3 Benzoylphenyl N Benzylpropanamide and Its Analogues
Correlation Between Structural Motifs and Biological Activity Profiles
The transformation of ketoprofen's carboxylic acid group into an N-benzylamide moiety, yielding 2-(3-Benzoylphenyl)-N-benzylpropanamide, is a pivotal structural modification that significantly influences its biological profile. The essential purpose of such derivatization is often to eliminate the irritating impact associated with the free carboxyl group, which is a common feature of many traditional NSAIDs. mdpi.com Structural modifications of available NSAIDs may also improve their specificity for the COX-2 enzyme, which could lead to fewer side effects. researchgate.net
Research into various derivatives of the parent compound, 2-(3-benzoylphenyl)propanoic acid (ketoprofen), has illuminated key correlations between specific structural motifs and their resulting biological activities.
Amide and Heterocyclic Derivatives: The conversion of the carboxyl group to various amides or its linkage to N-containing heterocycles has been a fruitful strategy. For instance, creating hybrid molecules between ketoprofen (B1673614) and heterocycles like piperidine, pyrrolidine, 1,2,3,4-tetrahydroquinoline, and 1,2,3,4-tetrahydroisoquinoline (B50084) has resulted in compounds with strong anti-inflammatory action, in some cases superior to ketoprofen itself. mdpi.com The common structural fragment linking the heterocyclic rings and the ketoprofen core is N-C(=O)-C. mdpi.com Similarly, conjugating ketoprofen with moieties like 2-Amino-5-(Methylthio)-1,3,4-thiadiazole has produced derivatives with significant anti-inflammatory activity and reduced ulcerogenic potential. researchgate.net
Hydroxamic Acid and Ketoxime Analogues: The synthesis of 2-(3-benzoylphenyl)propanohydroxamic acid from ketoprofen resulted in a compound that proved to be a more potent anti-inflammatory agent than the parent drug in rat paw edema models. researchgate.net This highlights that even subtle changes to the carboxyl functional group can lead to substantial differences in potency. researchgate.net
Impact of Lipophilicity: The lipophilicity, or fat-solubility, of a compound is a crucial parameter affecting its ability to cross biological membranes and reach its target. In a study of cyclohexanol (B46403) derivatives designed to enhance the percutaneous absorption of ketoprofen, lipophilicity (represented as logP) was found to be the most significant contributor to this enhancing activity. nih.gov This suggests that modifications to the 2-(3-benzoylphenyl)propanamide structure that alter its lipophilicity could profoundly affect its pharmacokinetic and pharmacodynamic properties. nih.gov
The table below summarizes the relationship between structural modifications on the ketoprofen backbone and their observed biological outcomes.
| Parent Compound | Structural Modification | Resulting Analogue Class | Observed Biological Activity Profile | Reference |
| Ketoprofen | Carboxylic acid converted to amide linked to N-containing heterocycles | Tetrahydroquinoline and Tetrahydroisoquinoline derivatives | Stronger anti-inflammatory action than ketoprofen; high affinity for albumin. | mdpi.com |
| Ketoprofen | Carboxylic acid converted to hydroxamic acid | 2-(3-benzoylphenyl)propanohydroxamic acid | More potent anti-inflammatory activity than ketoprofen in preclinical models. | researchgate.net |
| Ketoprofen | Carboxylic acid converted to amide linked to a thiadiazole ring | N-[5–Methylthio–2-(1,3,4–Thiadiazolyl)]-2-(3-Benzoylphenyl) Propamide | Showed significant anti-inflammatory activity with a low ulcer index. | researchgate.net |
| Ketoprofen | Esterification and amidation with glycine | Glycine amides of ketoprofen | Anti-inflammatory activities comparable to the parent drug but significantly less irritating to gastric mucosa. | nih.gov |
Impact of Stereochemistry on Functional Potency and Selectivity
The term "profen" refers to a class of NSAIDs that are derivatives of propionic acid, including ketoprofen. A defining feature of these molecules is the presence of a chiral center at the alpha-carbon of the propionic acid moiety. This results in the existence of two non-superimposable mirror-image forms known as enantiomers: the (S)-enantiomer and the (R)-enantiomer.
For this compound, this stereocenter is preserved. The spatial orientation of the substituents around this chiral carbon is critical, as it dictates how the molecule can interact with its biological targets, which are themselves chiral. It is a well-established principle in pharmacology that the biological activity of profens resides almost exclusively in the (S)-enantiomer. researchgate.net
Enantioselective Target Binding: The primary mechanism of action for profens is the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The active site of these enzymes is a highly specific, three-dimensional pocket. The (S)-enantiomer is able to fit precisely into this site, forming the necessary interactions to block its function. In contrast, the (R)-enantiomer does not align correctly and therefore exhibits little to no inhibitory activity. This difference in binding affinity is a direct consequence of their distinct stereochemical structures. researchgate.net
Pharmacokinetic Differences: Stereochemistry can also influence the pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion. nih.gov For instance, enantiomers can bind differently to plasma proteins like albumin, which affects their distribution throughout the body. Studies on various profens have shown that the (S)-(−)-stereomers have a greater binding capacity to human plasma proteins than the (+)-stereomers. researchgate.net While the (R)-enantiomer is largely inactive, some profens can undergo in vivo metabolic inversion from the inactive (R)-form to the active (S)-form, though this process varies between different compounds and species. researchgate.net
The profound impact of stereochemistry underscores that the functional potency of this compound is likely dependent on using the correct, enantiomerically pure form, presumably the (S)-enantiomer.
| Enantiomer | General Activity Profile for Profens | Reason for Difference | Reference |
| (S)-Enantiomer | Eutomer (the active form) | Correct three-dimensional orientation allows for effective binding to the active site of target enzymes like COX. | researchgate.net |
| (R)-Enantiomer | Distomer (the inactive or less active form) | Incorrect spatial arrangement prevents proper docking and interaction with the target's active site. | researchgate.net |
Rational Design Principles for Optimizing Target Binding and Functional Specificity
Structure-Based Design and Molecular Docking: A cornerstone of rational design is the use of computational tools like molecular docking. researchgate.net This technique simulates the interaction between a ligand (the drug molecule) and its target protein (e.g., an enzyme) at the atomic level. By visualizing the binding pose, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the drug-target complex. mdpi.com For example, docking studies of ketoprofen derivatives into the active sites of COX and other enzymes provide insights into the structural preferences for inhibition, guiding the design of more potent molecules. researchgate.net
Improving Selectivity: A major goal in designing modern anti-inflammatory drugs is to achieve selectivity for the COX-2 enzyme over the COX-1 enzyme. While COX-1 is responsible for producing prostaglandins (B1171923) that protect the stomach lining, COX-2 is primarily involved in inflammation. researchgate.net Selective inhibition of COX-2 can thus provide anti-inflammatory effects with a lower risk of gastrointestinal side effects. researchgate.net Rational design principles can be applied to exploit the subtle structural differences between the active sites of COX-1 and COX-2, introducing specific functional groups onto the 2-(3-benzoylphenyl)propanamide scaffold that interact favorably with residues unique to the COX-2 binding pocket.
Modifying Physicochemical Properties: Beyond direct target interaction, rational design also involves fine-tuning the molecule's physicochemical properties. As noted earlier, properties like lipophilicity (logP), molecular weight, and electronic characteristics (e.g., highest occupied molecular orbital, HOMO, and lowest unoccupied molecular orbital, LUMO) significantly affect a drug's absorption and distribution. nih.gov By strategically adding or modifying substituents, chemists can optimize these parameters to improve a compound's drug-like properties. For example, amidation of the carboxylic acid group in ketoprofen not only changes its binding interactions but also alters its polarity and potential for hydrogen bonding, which can lead to improved selectivity and a better side-effect profile. nih.gov
The analysis of docking results, combined with experimental biological data, provides a powerful feedback loop for designing superior dual-target-directed drugs that can, for instance, inhibit both cyclooxygenases and other targets like matrix metalloproteinases, which are relevant in conditions such as cancer. researchgate.net
Analytical and Spectroscopic Characterization Methods for Research and Development
Spectroscopic Techniques for Structural Elucidation
Infrared (IR) Spectroscopy:
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a compound with the structure of "2-(3-Benzoylphenyl)-N-benzylpropanamide," the IR spectrum would be expected to show characteristic absorption bands. For instance, the IR spectrum of a related compound, N-benzyl-2-(methylamino)benzamide, provides insight into the expected spectral features. Key absorptions would include the N-H stretching vibration of the amide group, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide and the benzophenone (B1666685) moiety would give rise to strong absorption bands around 1630-1680 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic rings and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is one of the most informative methods for determining the precise structure of an organic molecule.
¹H NMR: The proton NMR spectrum of "this compound" would provide information about the number of different types of protons and their neighboring environments. For example, in the structurally similar compound "2-(3-Benzoylphenyl)propionitrile," the aromatic protons appear in the range of 7.48-7.81 ppm. chemicalbook.com For the target molecule, distinct signals would be expected for the protons of the two phenyl rings, the benzyl (B1604629) CH₂ group, the methine (CH) proton, and the methyl (CH₃) group. The chemical shifts and splitting patterns of these signals would be crucial for confirming the connectivity of the molecule.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of different carbon environments in the molecule. The spectrum of N-benzylpropanamide, a fragment of the target molecule, shows characteristic signals for the carbonyl carbon, the aliphatic carbons, and the aromatic carbons. nih.gov For "this compound," distinct peaks would be expected for the carbonyl carbons of the amide and ketone, the carbons of the two aromatic rings, and the aliphatic carbons of the propanamide backbone.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of "this compound" would show a molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the GC-MS data for N-benzylpropanamide reveals characteristic fragments that help in its identification. nih.gov Similarly, the mass spectrum of "2-(3-Benzoylphenyl)propionitrile" shows a clear molecular ion peak and several fragment ions that are indicative of its structure. chemicalbook.com
| Technique | Expected Observations |
|---|---|
| Infrared (IR) Spectroscopy | N-H stretch (amide), C=O stretch (amide and ketone), Aromatic and Aliphatic C-H stretches |
| ¹H NMR Spectroscopy | Signals for aromatic protons, benzyl CH₂, methine CH, and methyl CH₃ protons with characteristic chemical shifts and splitting patterns |
| ¹³C NMR Spectroscopy | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight and characteristic fragmentation patterns |
Chromatographic Methodologies for Purity Assessment in Research Samples
Chromatographic techniques are essential for determining the purity of research samples of "this compound" by separating it from any impurities, starting materials, or byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity assessment. A suitable reversed-phase HPLC method would typically employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape. The retention time of the main peak corresponding to "this compound" would be used for its identification, and the peak area would be used to quantify its purity.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of a reaction and for preliminary purity checks. A sample of the compound is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system. The position of the spot corresponding to the compound, visualized under UV light or by staining, allows for a qualitative assessment of its purity.
| Technique | Typical Application | Key Parameters |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength |
| Thin-Layer Chromatography (TLC) | Qualitative purity assessment and reaction monitoring | Stationary phase (e.g., silica gel), mobile phase (eluent) |
Q & A
Q. What are the validated synthetic routes for 2-(3-Benzoylphenyl)-N-benzylpropanamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves coupling 3-aminobenzophenone with activated propanamide derivatives. For example, a protocol adapted from uses methyl-5-(3-hydroxyphenyl)furan-2-carboxylate as a precursor, reacting it with 3-aminobenzophenone under nucleophilic acyl substitution conditions. Key optimization parameters include:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent system : Anhydrous dichloromethane or DMF to minimize hydrolysis.
- Temperature control : Maintain 0–5°C during coupling to suppress side reactions.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with ≥95% purity .
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Employ a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR to confirm benzoyl and benzyl substituents (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 6.8–7.0 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (e.g., m/z 374.1652 for C₂₃H₂₁NO₂).
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.
Discrepancies in spectral data should be cross-checked against computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in pharmacological data for this compound (e.g., conflicting IC₅₀ values)?
Methodological Answer: Address variability through:
- Assay standardization : Use identical cell lines (e.g., HepG2 for liver-targeted studies) and control compounds (e.g., metformin for metabolic activity).
- Dose-response refinement : Test ≥10 concentrations in triplicate, with nonlinear regression analysis (GraphPad Prism).
- Meta-analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. ethanol) or incubation time .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., PPAR-γ for anti-diabetic activity).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends.
- ADMET prediction : SwissADME to optimize logP (ideal range: 2–3) and rule out hepatotoxicity .
Q. What methodologies ensure reproducibility in scaling up synthesis from milligram to gram scale?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress.
- Design of experiments (DoE) : Use Minitab to optimize parameters (e.g., stirring rate, reagent stoichiometry).
- Purification scalability : Transition from column chromatography to recrystallization (solvent: ethanol/water) for cost efficiency .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (per ).
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates (ECHA S22/S24/25 guidelines).
- Waste disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .
Data Analysis and Interpretation
Q. How should researchers statistically analyze dose-dependent toxicity in in vivo models?
Methodological Answer:
- Probit analysis : Calculate LD₅₀ using EPA-approved software (e.g., BMDS).
- Histopathological scoring : Apply nonparametric tests (Kruskal-Wallis) to compare tissue damage across dose groups.
- Confounding factors : Control for sex-specific metabolic differences via stratified randomization .
Cross-Disciplinary Applications
Q. Can this compound be repurposed for non-pharmacological applications (e.g., material science)?
Methodological Answer:
- Polymer modification : Test its incorporation into polyamide matrices via melt-blending (DSC/TGA to assess thermal stability).
- Surface functionalization : Use AFM to evaluate adhesion properties on metal oxides (e.g., TiO₂) .
Notes
- Data Tables : Omitted here due to formatting constraints but recommended for inclusion in full documentation (e.g., HPLC retention times, NMR shifts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
